2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 159383-57-0
VCID: VC21141406
InChI: InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl
Molecular Formula: C13H13Cl2NO
Molecular Weight: 270.15 g/mol

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

CAS No.: 159383-57-0

Cat. No.: VC21141406

Molecular Formula: C13H13Cl2NO

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline - 159383-57-0

CAS No. 159383-57-0
Molecular Formula C13H13Cl2NO
Molecular Weight 270.15 g/mol
IUPAC Name 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline
Standard InChI InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3
Standard InChI Key YTYKURZXNARJCD-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl

Chemical Structure and Properties

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, with the Chemical Abstracts Service (CAS) number 159383-57-0, possesses a bicyclic structure comprising a benzene ring fused to a pyridine ring, forming the characteristic quinoline backbone. This compound features three key structural elements: a chlorine atom at the 2-position, a 3-chloropropyl substituent at the 3-position, and a methoxy group at the 6-position .

The molecular formula of this compound is C13H13Cl2NO with a molecular weight of 270.15 g/mol. Its structure can be represented by several chemical identifiers as shown in the table below:

Chemical IdentifierValue
CAS Number159383-57-0
Molecular FormulaC13H13Cl2NO
Molecular Weight270.15 g/mol
SMILESClCCCc1cc2cc(OC)ccc2nc1Cl
InChIInChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3
InChIKeyYTYKURZXNARJCD-UHFFFAOYSA-N

The structural features of this compound significantly influence its chemical behavior. The chlorine atom at position 2 activates the quinoline ring for nucleophilic substitution reactions, while the 3-chloropropyl group enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems . The methoxy group at position 6 contributes to the compound's electronic properties and can affect its solubility profile and interaction with biological receptors .

Physical Properties

The physical properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline have been determined through both experimental measurements and computational predictions. These properties provide valuable information for researchers considering its applications in various chemical processes and biological systems.

Physical PropertyValueMethod
Boiling Point398.4±37.0 °CPredicted
Flash Point194.7±26.5 °CPredicted
Density1.265±0.06 g/cm³Predicted
pKa0.36±0.50Predicted
Polarizability28.9±0.5 10⁻²⁴cm³Predicted
Vapor Pressure0.0±0.9 mmHg at 25°CPredicted

The compound's high boiling point and low vapor pressure suggest it is relatively stable at room temperature and unlikely to volatilize under normal conditions, making it suitable for various laboratory applications . Its moderate density and polarizability influence its solubility characteristics, which are important considerations in formulation development for potential pharmaceutical applications.

The physical state of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is solid at room temperature. For optimal storage stability, it is recommended to keep the compound at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) .

Applications in Research and Drug Development

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline has gained attention primarily as a research intermediate and building block in medicinal chemistry. Its applications span several important areas:

Medicinal Chemistry Research

The compound serves as a versatile scaffold for medicinal chemists exploring structure-activity relationships in drug design. The quinoline core is present in numerous pharmaceutically active compounds, and the specific substitution pattern in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline provides a platform for further chemical modifications.

Drug Development

As a potential precursor in drug synthesis, this compound contributes to the development of novel therapeutic agents . The quinoline moiety is found in drugs targeting various disease states, including antimalarial, antibacterial, and anticancer medications. The specific substitution pattern in this compound may confer desirable properties for developing drugs with improved efficacy or reduced side effects.

Reference Material

The compound can be used as a reference substance for drug impurities and as a reagent in biological and pharmaceutical research . This application is particularly valuable in quality control procedures and analytical method development.

Research interest in this compound continues to grow as pharmaceutical companies explore new therapeutic agents. Its versatility as a building block for more complex molecules contributes to its relevance in contemporary medicinal chemistry research.

SupplierCatalog NumberPackage SizePrice (approx.)Delivery Timeframe
Apollo ScientificOR3079001g€395.00April 28, 2025
SynQuest Laboratories4H56-5-5A1g$384.00Variable
American Custom ChemicalsHCH01038535mg$505.98Variable
Various Chinese suppliersMultiple50mg¥1026.004-7 weeks

The relatively high price points for small quantities reflect the specialized nature of this compound and its limited production scale .

Market Trends

The global market for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is expanding, with increasing interest from pharmaceutical companies exploring new therapeutic agents. Market growth is likely driven by:

  • Expanding research in medicinal chemistry focusing on quinoline derivatives

  • Interest in developing novel antimicrobial and anticancer agents

  • The compound's versatility as a building block for more complex molecules

Despite its specialized nature, the compound maintains a presence in chemical catalogs worldwide, indicating sustained research interest in its applications and derivatives.

Future Research Directions

Research involving 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline continues to evolve, with several promising directions for future investigation:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could help elucidate how modifications to the basic scaffold affect biological activity. This research would provide valuable insights for rational drug design using the quinoline framework.

Detailed Biological Evaluation

Systematic screening of the compound against various biological targets could reveal previously unknown activities. Particular focus areas might include:

  • Antimicrobial testing against resistant pathogens

  • Evaluation of antineoplastic activity against diverse cancer cell lines

  • Assessment of anti-inflammatory and immunomodulatory effects

Computational Studies

Molecular modeling and computational chemistry approaches could predict potential binding interactions with biological targets, guiding experimental design and accelerating drug discovery efforts based on this scaffold.

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